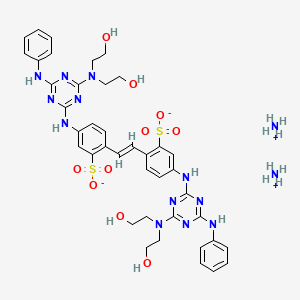
1,5-Naphthalenedisulfonic acid, 3-((4-amino-5-methoxy-2-methylphenyl)azo)-, potassium sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Naphthalenedisulfonic acid, 3-((4-amino-5-methoxy-2-methylphenyl)azo)-, potassium sodium salt is a complex organic compound with the molecular formula C18H15KN3NaO7S2 and a molecular weight of 511.54 . This compound is known for its vibrant color and is often used in various industrial applications, particularly in the dye and pigment industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Naphthalenedisulfonic acid, 3-((4-amino-5-methoxy-2-methylphenyl)azo)-, potassium sodium salt typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-amino-5-methoxy-2-methylphenylamine. This involves treating the amine with nitrous acid under acidic conditions to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 1,5-naphthalenedisulfonic acid under alkaline conditions to form the azo compound.
Neutralization: The final step involves neutralizing the compound with potassium and sodium salts to form the potassium sodium salt of the azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
1,5-Naphthalenedisulfonic acid, 3-((4-amino-5-methoxy-2-methylphenyl)azo)-, potassium sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amines and other reduced forms of the compound.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
1,5-Naphthalenedisulfonic acid, 3-((4-amino-5-methoxy-2-methylphenyl)azo)-, potassium sodium salt has a wide range of scientific research applications:
Chemistry: Used as a dye and pigment in various chemical processes.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of inks and paints.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can participate in various chemical reactions. The azo bond can undergo cleavage under certain conditions, leading to the formation of reactive intermediates that can interact with molecular targets. The sulfonic acid groups enhance the compound’s solubility in water, making it useful in aqueous applications.
Comparison with Similar Compounds
Similar Compounds
- 1,5-Naphthalenedisulfonic acid, 3-((4-amino-2,5-dimethylphenyl)azo)-, trisodium salt
- 1,5-Naphthalenedisulfonic acid, 3-((4-amino-5-methoxy-2-methylphenyl)diazenyl)-, lithium sodium salt
Uniqueness
1,5-Naphthalenedisulfonic acid, 3-((4-amino-5-methoxy-2-methylphenyl)azo)-, potassium sodium salt is unique due to its specific substitution pattern and the presence of both potassium and sodium ions. This combination enhances its solubility and stability, making it particularly useful in industrial applications.
Properties
CAS No. |
79255-90-6 |
|---|---|
Molecular Formula |
C18H15KN3NaO7S2 |
Molecular Weight |
511.5 g/mol |
IUPAC Name |
potassium;sodium;3-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C18H17N3O7S2.K.Na/c1-10-6-14(19)16(28-2)9-15(10)21-20-11-7-13-12(18(8-11)30(25,26)27)4-3-5-17(13)29(22,23)24;;/h3-9H,19H2,1-2H3,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2 |
InChI Key |
AAQOXHDHNRBCRB-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC2=CC3=C(C=CC=C3S(=O)(=O)[O-])C(=C2)S(=O)(=O)[O-])OC)N.[Na+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















